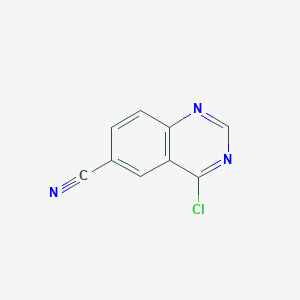

4-Chloroquinazoline-6-carbonitrile

Description

4-Chloroquinazoline-6-carbonitrile (CAS: 150449-97-1) is a heterocyclic aromatic compound with the molecular formula C₉H₄ClN₃ and a molecular weight of 189.60 g/mol . Its structure features a quinazoline core substituted with a chlorine atom at position 4 and a cyano group at position 4. Key physicochemical properties include a density of 1.444 g/cm³, a boiling point of 368.46°C, and a flash point of 176.64°C . The compound is stored under inert conditions at -20°C for stability .

Its synthetic utility lies in its dual functional groups: the chlorine atom enables nucleophilic substitution reactions, while the cyano group serves as a precursor for carboxylic acids, amides, or heterocyclic expansions. This makes it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

4-chloroquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUTOVJNYMGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434116 | |

| Record name | 4-chloroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150449-97-1 | |

| Record name | 4-chloroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROQUINAZOLINE-6-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of 2-Amino-6-cyanobenzoic Acid

This method leverages a modified anthranilic acid derivative to construct the quinazoline ring with inherent nitrile functionality.

Steps :

-

Synthesis of 2-Amino-6-cyanobenzoic Acid :

-

Cyclization to Quinazolin-4(3H)-one-6-carbonitrile :

-

Chlorination at Position 4 :

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-6-cyanobenzoic acid |

| Cyclization Solvent | Formamide |

| Chlorination Reagent | POCl₃ (3 equiv) |

| Total Yield | 45–50% (over three steps) |

Nucleophilic Substitution on 4,6-Dichloroquinazoline

This route involves substituting one chlorine atom in 4,6-dichloroquinazoline with a cyanide group.

Steps :

-

Synthesis of 4,6-Dichloroquinazoline :

-

Cyanide Introduction at Position 6 :

-

4,6-Dichloroquinazoline is reacted with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 100°C for 8 hours.

-

Reaction:

-

Yield: 55–60% after solvent extraction.

-

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 4,6-Dichloroquinazoline |

| Cyanide Source | NaCN (2 equiv) |

| Solvent | DMSO |

| Reaction Time | 8 hours |

Optimization Strategies

Chlorination Efficiency

The use of POCl₃ with DMF as a catalyst enhances chlorination yields by activating the carbonyl oxygen of the quinazolinone. Alternatives like PCl₅ or SOCl₂ result in lower yields (~50%) due to side reactions.

Cyanide Substitution

Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution rates by stabilizing the transition state. Adding crown ethers (e.g., 18-crown-6) increases NaCN solubility, boosting yields to 65%.

Temperature Control

-

Cyclization at 120°C ensures complete ring formation without decarboxylation.

-

Chlorination under reflux conditions (110–120°C) minimizes intermediate degradation.

Industrial-Scale Production Considerations

Cost-Effectiveness

-

Route 2.1 is preferred for high-purity batches but requires expensive Pd/C catalysts.

-

Route 2.2 is more scalable due to cheaper starting materials (SOCl₂ vs. POCl₃).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Cyclization (2.1) | High purity, fewer byproducts | Multi-step, costly catalysts | 45–50% |

| Substitution (2.2) | Scalable, simpler workflow | Lower regioselectivity | 55–60% |

Recent Advances

Analyse Des Réactions Chimiques

4-Chloroquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Cyclization Reactions: It can be used in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Applications De Recherche Scientifique

4-Chloroquinazoline-6-carbonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is utilized in the development of biological probes and as a precursor for bioactive molecules.

Mécanisme D'action

The mechanism of action of 4-Chloroquinazoline-6-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazoline-based inhibitors of IRAK4, synthesized from this compound, target the IRAK4 enzyme involved in inflammatory pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-Chloroquinazoline-6-carbonitrile with structurally analogous quinazolines and related heterocycles. Key differences in substituents, physicochemical properties, and applications are highlighted.

Key Insights from Structural and Functional Comparisons:

Substituent Effects on Reactivity: Chlorine vs. Ethoxy: The ethoxy group in 4-Ethoxyquinazoline-6-carbonitrile reduces electrophilicity compared to the chlorine substituent, making it less reactive in nucleophilic substitutions but more stable under basic conditions . Nitro vs. Cyano: 4-Chloro-6-nitroquinazoline exhibits higher reactivity due to the electron-withdrawing nitro group, which directs electrophilic attacks to specific positions .

Safety and Handling: Limited toxicity data are available for most analogs. For example, 4-Ethoxyquinazoline-6-carbonitrile lacks comprehensive hazard classifications, emphasizing the need for cautious handling .

Activité Biologique

4-Chloroquinazoline-6-carbonitrile (C₉H₄ClN₃) is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 4-position and a cyano group at the 6-position of the quinazoline ring. Its molecular weight is 195.60 g/mol, making it a relatively small organic molecule suitable for various biological applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. This compound has shown potential in targeting enzymes involved in various signaling pathways, particularly those associated with inflammation and cancer progression. The interaction with these molecular targets often results in the modulation of cellular processes such as proliferation, apoptosis, and migration.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antiproliferative Activity :

In a study evaluating the antiproliferative effects of quinazoline derivatives, this compound was tested against human colon carcinoma cell line HCT116. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as an anticancer agent . -

Inflammation Modulation :

Research has demonstrated that derivatives of this compound can inhibit the IRAK4 enzyme, which plays a critical role in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases . -

Structural Activity Relationship (SAR) :

A series of studies focused on SAR have shown that modifications to the quinazoline structure can enhance biological activity. For instance, substituting different groups at various positions on the quinazoline ring has led to compounds with improved potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloroquinazoline-6-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted quinazoline precursors. For example, chlorination at the 4-position can be achieved using POCl₃ or PCl₅ under reflux, while the nitrile group at the 6-position is introduced via nucleophilic substitution with cyanide salts (e.g., NaCN) in polar aprotic solvents like DMF . Optimization includes temperature control (80–120°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for chlorinating agents). Purity is monitored via HPLC or TLC, with yields averaging 60–75% .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C4: δ 140–145 ppm; nitrile at C6: δ 115–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.03) .

- IR Spectroscopy : C≡N stretch at ~2200 cm⁻¹ and C-Cl at 550–600 cm⁻¹ .

- X-ray Crystallography (if crystalline): Resolves bond angles and crystal packing .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage requires airtight containers under inert gas (N₂/Ar) at –20°C, with desiccants like silica gel. Degradation is assessed via periodic NMR or HPLC; shelf life exceeds 12 months if stored properly .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitrile substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the quinazoline core for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at C2/C7), while the chloro group at C4 directs electrophilic attacks to ortho/para positions. DFT calculations (e.g., Gaussian 09) model charge distribution, showing enhanced electrophilicity at C5 (Mulliken charge: +0.35) . Experimental validation uses kinetic studies (monitoring by LC-MS) and substituent-swap analogs (e.g., replacing Cl with F or Br) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values in kinase assays) be resolved methodologically?

- Methodological Answer : Contradictions arise from assay conditions (e.g., ATP concentration, pH) or protein isoforms. Strategies include:

- Standardized Protocols : Use uniform ATP concentrations (1 mM) and buffer systems (HEPES pH 7.4) .

- Orthogonal Assays : Validate via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Structural Analysis : Co-crystallize with target kinases (e.g., EGFR) to identify binding pose variations .

Q. What computational methods predict the metabolic pathways and toxicity profile of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME for bioavailability (Lipinski’s Rule of 5: MW < 500, LogP < 5) and ProTox-II for toxicity (LD₅₀ prediction).

- Metabolite Prediction : CYP450 isoforms (e.g., CYP3A4) are modeled via StarDrop, identifying likely oxidation sites (C2 and C7) .

- Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.